GPR151 Agonist Activity: Triethoxy Derivative vs Trimethoxy Analog in Cell-Based Assay
In a high-throughput cell-based screen for GPR151 activation conducted by The Scripps Research Institute Molecular Screening Center, 4-(3,4,5-triethoxybenzoyl)morpholine was tested alongside the trimethoxy analog trimetozine. While the triethoxy compound showed detectable agonist activity, the trimethoxy analog showed negligible activity at equivalent screening concentration (10 µM). The exact percent activation values are proprietary to the screening center, but the qualitative activity call (active vs inactive) supports functional differentiation arising from the ethoxy substitution .
| Evidence Dimension | GPR151 agonist activity (qHTS cell-based assay) |
|---|---|
| Target Compound Data | Active (percent activation above threshold at 10 µM) |
| Comparator Or Baseline | Trimetozine (4-(3,4,5-trimethoxybenzoyl)morpholine): Inactive at 10 µM |
| Quantified Difference | Qualitative activity difference (active vs inactive) at matched concentration |
| Conditions | Cell-based high-throughput primary assay to identify activators of GPR151; The Scripps Research Institute Molecular Screening Center; compound concentration 10 µM. |
Why This Matters
Demonstrates that ethoxy-for-methoxy substitution can toggle GPCR activity from inactive to active, directly impacting target selection in CNS or metabolic disorder programs.
